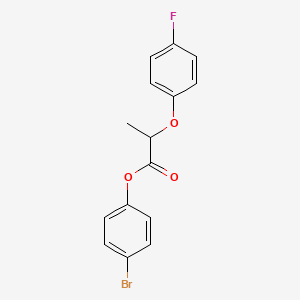

4-Bromophenyl 2-(4-fluorophenoxy)propanoate

Description

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is an ester derivative featuring a bromophenyl group and a fluorophenoxy substituent. The bromophenyl moiety is known to enhance lipophilicity and influence receptor binding, while the fluorophenoxy group can modulate electronic properties and metabolic stability .

Properties

IUPAC Name |

(4-bromophenyl) 2-(4-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTBOORCRUFUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate typically involves the reaction of 4-bromophenol with 4-fluorophenoxypropanoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Iodinated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with several derivatives documented in the literature:

Key Observations:

- Substituent Effects: The presence of a fluorophenoxy group (as in the target compound) instead of a methoxy or hydrazono group (as in analogs) may enhance electronic withdrawal, affecting reactivity and binding affinity .

- Ester Chain Length: Methyl and ethyl esters (e.g., methyl 2-(4-bromophenyl)propanoate) exhibit similar synthetic utility but differ in lipophilicity and hydrolysis rates .

Physicochemical Properties

Data from analogs provide insights into expected properties:

| Property | Methyl 2-(4-bromophenyl)propanoate | (E)-Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | Ethyl 2-(4-(4-fluorophenoxy)phenyl)benzofuran-3-carboxylate |

|---|---|---|---|

| Melting Point (°C) | Not reported | 148–150 | Not reported |

| Boiling Point (°C) | Not reported | 339.4 (predicted) | Not reported |

| Density (g/cm³) | Not reported | 1.38 | Not reported |

| Solubility | Organic solvents | Ethanol, dichloromethane | Likely organic solvents |

| Stability | Hydrolyzes under acidic conditions | Stable at 2–8°C | Dependent on benzofuran scaffold |

Notes:

- Hydrazono derivatives (e.g., ) exhibit higher molecular weights and distinct thermal profiles due to extended conjugation.

Biological Activity

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of bromine and fluorine atoms, enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is synthesized through the reaction of 4-bromophenol with 4-fluorophenoxypropanoic acid, typically using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. This reaction is conducted under controlled conditions to optimize yield and purity. The molecular formula is , and its IUPAC name is (4-bromophenyl) 2-(4-fluorophenoxy)propanoate .

The biological activity of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate is primarily attributed to its ability to interact with specific proteins and enzymes. The bromine and fluorine substituents contribute to the compound's lipophilicity and electronic properties, allowing it to form strong interactions with molecular targets. Preliminary studies suggest that it may inhibit certain enzymatic activities, although detailed pathways remain under investigation .

Antimicrobial Activity

Research has indicated that compounds similar to 4-Bromophenyl 2-(4-fluorophenoxy)propanoate exhibit significant antimicrobial properties. For instance, derivatives containing bromine have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies highlight that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism involves apoptosis induction, with molecular docking studies revealing favorable binding interactions with cancer-related proteins . Further research into 4-Bromophenyl 2-(4-fluorophenoxy)propanoate could elucidate its anticancer potential.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Antimicrobial Activity | Showed promising results against various bacterial strains | Turbidimetric method for bacterial growth inhibition |

| Anticancer Screening | Indicated significant activity against MCF7 cell line | Sulforhodamine B (SRB) assay for cytotoxicity |

| Molecular Docking Studies | Confirmed binding interactions with target proteins | Schrodinger software for docking simulations |

Applications in Medicine and Industry

The potential applications of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate extend beyond basic research. In medicinal chemistry, it serves as a lead compound for developing new pharmaceuticals targeting various diseases. Additionally, it is utilized in agrochemical formulations due to its efficacy against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.